4-Fluoro-3-nitrobenzotrifluoride

Catalog No.
S703363
CAS No.
367-86-2
M.F
C7H3F4NO2
M. Wt
209.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluoro-3-nitrobenzotrifluoride

CAS Number

367-86-2

Product Name

4-Fluoro-3-nitrobenzotrifluoride

IUPAC Name

1-fluoro-2-nitro-4-(trifluoromethyl)benzene

Molecular Formula

C7H3F4NO2

Molecular Weight

209.1 g/mol

InChI

InChI=1S/C7H3F4NO2/c8-5-2-1-4(7(9,10)11)3-6(5)12(13)14/h1-3H

InChI Key

HLDFCCHSOZWKAA-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])F

Synonyms

1-Fluoro-2-nitro-4-trifluoromethylbenzene; 2-Fluoro-5-(trifluoromethyl)nitrobenzene; 2-Fluoro-5-trifluoromethyl-1-nitrobenzene; 2-Nitro-4-(trifluoromethyl)fluorobenzene; 3-Nitro-4-fluorobenzotrifluoride; 4-Fluoro-3-nitrobenzofluoride; 4-Trifluorometh

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])F

Pre-column derivatization technique for HPLC with UV/VIS spectrophotometric detection of polyamines:

-Fluoro-3-nitrobenzotrifluoride (FNBT) has been employed as a derivatization reagent in the pre-column derivatization technique for High-Performance Liquid Chromatography (HPLC) with UV/VIS spectrophotometric detection of polyamines, which are organic compounds containing multiple amine functional groups. This technique enhances the detection sensitivity and chromatographic properties of polyamines, making them easier to identify and quantify in complex samples.

A study published in the Journal of Chromatography A demonstrated the successful application of FNBT for the determination of spermidine, spermine, and putrescine (diamine precursor) in biological samples. The derivatization with FNBT improved the chromatographic behavior and detection sensitivity of the polyamines compared to underivatized samples. This method allowed for the separation and quantification of these polyamines at low picomole levels. []

Synthesis of other functional molecules:

-Fluoro-3-nitrobenzotrifluoride has also been utilized as a building block in the synthesis of various functional molecules, including:

  • 2-nitro-4-trifluoromethylphenylhydrazine: This compound finds application as a derivatization reagent for carbonyl compounds. []
  • Derivatization reagents for 1,2-diol compounds and oxo-steroids: FNBT serves as a precursor for the synthesis of [3-(2-nitro-4-trifluoromethylphenyl)aminophenyl]dihydroxyborane, which acts as a derivatization reagent for 1,2-diol compounds and oxo-steroids. This derivatization method enhances the detection sensitivity and selectivity of these compounds during analysis using techniques like HPLC and mass spectrometry. [, ]

4-Fluoro-3-nitrobenzotrifluoride is an aromatic compound characterized by the presence of a fluorine atom and a nitro group on a benzene ring that is also substituted with three fluorine atoms. Its molecular formula is C7H3F4NO2C_7H_3F_4NO_2 and it has a molecular weight of approximately 209.10 g/mol. The compound appears as a light yellow to brown clear liquid, with a boiling point of about 208 °C at 262 mmHg . It is also known by several other names, including 3-nitro-4-fluorobenzotrifluoride and benzene, 1-fluoro-2-nitro-4-(trifluoromethyl)- .

FNBT does not have a known biological function. Its primary application lies in derivatizing primary and secondary amines during HPLC analysis. The derivatization reaction increases the volatility and detection sensitivity of amines, allowing for their easier separation and identification [].

  • Fluorinated compound: Aryl fluorides can be irritating to the skin, eyes, and respiratory system. Proper handling procedures using personal protective equipment like gloves, safety glasses, and fume hoods are recommended [].
  • Nitro compound: Nitro groups can be explosive under certain conditions. While FNBT's structure suggests lower explosivity compared to some other nitroaromatics, caution should still be exercised during handling [].
Typical of aromatic compounds. It can undergo:

  • Electrophilic Aromatic Substitution: The nitro group can activate the aromatic ring towards further substitution, allowing for reactions with electrophiles.
  • Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles under appropriate conditions.
  • Reduction Reactions: The nitro group can be reduced to an amine, which may further react in various pathways.

Several methods have been documented for synthesizing 4-fluoro-3-nitrobenzotrifluoride:

  • Nitration of Fluorinated Benzene Derivatives: Starting from 4-fluorobenzotrifluoride, nitration can be achieved using a mixture of concentrated nitric and sulfuric acids.
  • Direct Fluorination: This involves the fluorination of nitro-substituted benzene derivatives using fluorinating agents under controlled conditions.
  • Rearrangement Reactions: Certain rearrangements involving trifluoromethyl groups can yield this compound from simpler precursors.

4-Fluoro-3-nitrobenzotrifluoride finds applications in various fields:

  • Chemical Intermediates: It serves as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
  • Research: Utilized in studies related to chemical reactivity and mechanisms involving fluorinated compounds.
  • Material Science: Its unique properties make it suitable for developing specialized materials, including coatings and polymers.

Interaction studies involving 4-fluoro-3-nitrobenzotrifluoride focus on its reactivity with other compounds, particularly in the context of electrophilic aromatic substitution reactions. Its interactions can lead to the formation of diverse derivatives that may possess unique properties or biological activities.

Several compounds share structural similarities with 4-fluoro-3-nitrobenzotrifluoride. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4-Chloro-3-nitrobenzotrifluorideC7H3ClF3NO2C_7H_3ClF_3NO_2Contains chlorine instead of fluorine
4-Bromo-3-nitrobenzotrifluorideC7H3BrF3NO2C_7H_3BrF_3NO_2Contains bromine, affecting reactivity and stability
4-Iodo-3-nitrobenzotrifluorideC7H3IF3NO2C_7H_3IF_3NO_2Iodine substitution may enhance certain chemical properties

Uniqueness

The uniqueness of 4-fluoro-3-nitrobenzotrifluoride lies in its specific combination of a nitro group and multiple fluorine substituents on the aromatic ring. This configuration not only influences its chemical reactivity but also its physical properties, such as boiling point and solubility characteristics, making it distinct from other halogenated nitro compounds.

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (87.5%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (12.5%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (10.42%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (97.92%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.92%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (10.42%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (85.42%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant

Other CAS

367-86-2

Wikipedia

4-Fluoro-3-nitrobenzotrifluoride

Dates

Modify: 2023-08-15

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